molecular formula C12H12N4O4S B5765917 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide

Cat. No. B5765917
M. Wt: 308.32 g/mol
InChI Key: OIOLWBKYTMZTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide, also known as EOTA, is a chemical compound that has gained attention in scientific research due to its potential as a biological probe. EOTA is a thiol-reactive compound that can be used to label proteins and peptides, allowing for the visualization and identification of specific molecules in complex biological systems. In

Mechanism of Action

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide is a thiol-reactive compound that can react with cysteine residues in proteins and peptides. The reaction between 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide and cysteine residues results in the formation of a stable covalent bond, allowing for the labeling of specific molecules. The reaction between 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide and cysteine residues is highly specific and can be used to label proteins and peptides with high selectivity.
Biochemical and Physiological Effects:
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has been shown to have minimal biochemical and physiological effects in vitro and in vivo. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has been used in various cell lines and animal models without any significant toxicity or adverse effects. However, further studies are needed to fully understand the long-term effects of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide on biological systems.

Advantages and Limitations for Lab Experiments

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has several advantages for lab experiments, including its high selectivity and specificity for labeling proteins and peptides. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide can be used in various biological systems, including cell lines and animal models, without any significant toxicity or adverse effects. However, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has several limitations, including its relatively low water solubility and limited stability in aqueous solutions. Additionally, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide can react with other thiols in biological systems, leading to non-specific labeling.

Future Directions

There are several future directions for the use of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide in scientific research. One potential direction is the development of new 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide derivatives with improved water solubility and stability in aqueous solutions. Another direction is the use of 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide in drug discovery, where it can be used to identify potential drug targets or to screen for compounds that bind to specific proteins. Additionally, 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide can be used in combination with other labeling techniques, such as mass spectrometry, to provide a more comprehensive understanding of protein interactions and dynamics in biological systems.

Synthesis Methods

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis starts with the reaction of ethyl hydrazinecarboxylate with thiosemicarbazide to form 5-ethyl-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 3-nitrobenzoyl chloride to form 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide. The final product is purified using column chromatography and characterized using various analytical techniques, such as NMR and mass spectrometry.

Scientific Research Applications

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has been used in various scientific research applications, including protein labeling, imaging, and drug discovery. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide can be used to label proteins and peptides in vitro and in vivo, allowing for the visualization and identification of specific molecules in complex biological systems. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide-labeled proteins can be detected using fluorescence microscopy or mass spectrometry, enabling researchers to study protein interactions, localization, and dynamics. 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide has also been used in drug discovery, where it can be used to screen for potential drug targets or to identify compounds that bind to specific proteins.

properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-2-11-14-15-12(20-11)21-7-10(17)13-8-4-3-5-9(6-8)16(18)19/h3-6H,2,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOLWBKYTMZTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

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